molecular formula C15H20O4S B14001542 (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate CAS No. 13756-93-9

(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B14001542
CAS No.: 13756-93-9
M. Wt: 296.4 g/mol
InChI Key: RIJHMWFBDNMAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methyl-2-oxocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Properties

CAS No.

13756-93-9

Molecular Formula

C15H20O4S

Molecular Weight

296.4 g/mol

IUPAC Name

(1-methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20O4S/c1-12-6-8-13(9-7-12)20(17,18)19-11-15(2)10-4-3-5-14(15)16/h6-9H,3-5,10-11H2,1-2H3

InChI Key

RIJHMWFBDNMAFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.